4-(Methoxymethyl)-4-methylpiperidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methoxymethyl)-4-methylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(7-10-2)3-5-9-6-4-8/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNPCLRRXFHTIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774224-63-4 | |
| Record name | 4-(methoxymethyl)-4-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Reactivity of 4 Methoxymethyl 4 Methylpiperidine and Its Derivatives
Incorporation into Bioactive Scaffolds
The piperidine (B6355638) moiety is a common structural motif in a vast array of biologically active compounds and natural products. nih.govmdpi.com The ability to introduce the 4-(methoxymethyl)-4-methylpiperidine core allows for the exploration of new chemical space in drug discovery. The secondary amine provides a convenient handle for attaching the piperidine ring to a larger molecular framework through amide bond formation or reductive amination. The methoxymethyl and methyl groups at the 4-position can provide specific steric and electronic properties that may be crucial for binding to biological targets. researchgate.netnih.govnbinno.com An efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl-type analgesics, highlights the importance of functionalized piperidines in medicinal chemistry. researchgate.net
Potential Applications in Materials Science and Polymer Chemistry
Monomer for Polymer Synthesis
The secondary amine of this compound allows it to act as a monomer in polycondensation reactions. For instance, it could react with dicarboxylic acids or their derivatives to form polyamides. google.com The resulting polymers would incorporate the piperidine (B6355638) ring into the polymer backbone, potentially imparting unique thermal and mechanical properties. The presence of the methoxymethyl side group could enhance solubility and modify the polymer's morphology. Research on polyamides derived from piperazine, a related cyclic diamine, has shown their utility in hot-melt adhesives. google.com
Curing Agent for Epoxy Resins
Amines are widely used as curing agents for epoxy resins, where they react with the epoxide groups to form a cross-linked polymer network. cnrs.frthreebond.co.jp The secondary amine of this compound can participate in this curing process. The structure of the amine, including the steric hindrance and the nature of the substituents, can influence the curing kinetics and the final properties of the cured resin. The methoxymethyl group could potentially plasticize the resin, altering its flexibility and impact resistance. Studies on other piperidine derivatives have demonstrated their effectiveness as curing agents for epoxy resins. cnrs.fr
Stereochemical Investigations of 4 Methoxymethyl 4 Methylpiperidine Derivatives
Analysis of Chirality at the Quaternary C-4 Center and Other Stereocenters
The parent compound, 4-(methoxymethyl)-4-methylpiperidine, is achiral. Its C-4 carbon is a quaternary center, as it is bonded to four non-hydrogen groups: a methyl group, a methoxymethyl group, and two methylene (B1212753) groups that are part of the piperidine (B6355638) ring. However, because the piperidine ring is unsubstituted, there is a plane of symmetry passing through the C-4 carbon and the nitrogen atom, rendering the C-4 position a prochiral center, not a stereocenter.
Chirality is introduced in derivatives when substitution at other positions on the piperidine ring makes the two pathways around the ring from C-4 inequivalent. For instance, the introduction of a substituent at the C-2, C-3, C-5, or C-6 position breaks this symmetry. This desymmetrization transforms the C-4 carbon into a fully substituted, all-carbon quaternary stereocenter, one of the most challenging stereogenic centers to construct in organic synthesis. nih.gov The creation of such centers with high stereocontrol is a significant objective, as they are features of numerous complex natural products and bioactive molecules. nih.gov
The synthesis of piperidines bearing a quaternary stereocenter at the C-4 position often involves stereodivergent strategies, where different catalytic systems can selectively produce different stereoisomers from the same set of starting materials. organic-chemistry.orgnih.gov For example, catalytic asymmetric [3 + 2] cycloaddition reactions have been employed to create pyrrolidine (B122466) rings with C-4 quaternary stereocenters, a strategy whose principles can be extended to piperidine systems. organic-chemistry.orgacs.orgresearchgate.net These methods allow for the synthesis of specific enantiomers or diastereomers, which is crucial for studying their distinct properties.
Influence of Stereochemistry on Reaction Pathways and Outcomes
The pre-existing stereochemistry in a chiral piperidine derivative profoundly influences the stereochemical outcome of subsequent reactions. This control is fundamental to stereoselective synthesis, where the goal is to produce a single, desired stereoisomer. For instance, in the synthesis of polysubstituted piperidines, the reaction can proceed with significant stereochemical control at the C-4 center, leading to the preferential formation of one stereoisomer. rsc.org
Hydrogenation of substituted pyridines is a common method for synthesizing piperidines, and the stereochemical outcome is often dependent on the catalyst and the existing substituents. rsc.org For example, the hydrogenation of a substituted pyridine (B92270) can lead to a cis-piperidine as the major product. rsc.org This major diastereomer can then sometimes be converted to its trans counterpart through a process called epimerization, which involves inverting the stereochemistry at one of the centers. rsc.org
The diastereomeric ratio (dr), which quantifies the stereoselectivity of a reaction, is often determined from the 1H NMR spectrum of the crude reaction product. rsc.org Research into the synthesis of complex piperidines shows that high diastereoselectivity can be achieved under optimized conditions.
| Reaction Type | Substrate Type | Conditions | Major Product Stereochemistry | Reported Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Pyridine Hydrogenation | 2,4-disubstituted pyridine | H₂, PtO₂, AcOH | cis-2,4-disubstituted piperidine | >95:5 | rsc.org |
| Anhydride-Imine Annulation | 1,3-Azadiene + Anhydride | Toluene, 70-110 °C | Predominantly one C4-stereoisomer | High stereocontrol | rsc.org |
| Lithiation-Trapping | N-Boc-spirocyclic 2-arylpiperidine | n-BuLi, THF, -40 °C; then MeOCOCl | Single diastereomer (retention) | >98:2 | rsc.org |
| Base-mediated Epimerization | cis-N-Boc-pipecolinate | NaH, THF, 0 °C to rt | trans-N-Boc-pipecolinate | Variable (e.g., 50:50 to 90:10) | rsc.org |
Diastereomeric Mixtures and Their Separation
Syntheses that create multiple stereocenters in a single molecule often yield mixtures of diastereomers. The separation of these mixtures is a crucial step to obtain stereochemically pure compounds for further use. Diastereomers have different physical properties, such as boiling point, melting point, and solubility, which allows for their separation using conventional laboratory techniques.
Several methods are employed for the separation of piperidine diastereomers:
Chromatography: This is the most common method. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using achiral stationary phases are powerful techniques for separating diastereomers. researchgate.net SFC, in particular, has proven to be highly efficient for diastereomeric resolution. researchgate.net
Crystallization: Fractional crystallization can be used to separate diastereomers if there is a significant difference in their solubility in a particular solvent. One diastereomer may crystallize out of the solution, leaving the other in the mother liquor.
Extractive Distillation: For volatile compounds, extractive distillation can be an effective industrial-scale separation method. google.com This process involves adding an auxiliary substance that alters the partial pressures of the diastereomers to different extents, facilitating their separation by distillation. google.com
The choice of separation technique depends on the physical properties of the diastereomers, the scale of the separation, and the required purity of the final products.
| Separation Technique | Principle | Applicability to Piperidine Derivatives | Reference |
|---|---|---|---|
| Reverse Phase HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | Widely used but may require long run times for sufficient resolution. | researchgate.net |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase; often provides faster and more efficient separations than HPLC. | Proven to be highly effective for separating diastereomeric mixtures of drug-like compounds. | researchgate.net |
| Fractional Crystallization | Differences in solubility cause one diastereomer to crystallize preferentially from a solution. | Applicable when diastereomers form well-defined crystals and have different solubilities. | rsc.org |
| Extractive Distillation | An auxiliary agent is added to change the relative volatility of the diastereomers. | Suitable for volatile diastereomers, allowing for large-scale separation. | google.com |
Enantiomeric Excess Determination in Chiral Syntheses
In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, it is essential to quantify the success of the reaction by determining the enantiomeric excess (ee). The ee is a measure of the purity of the sample, indicating how much of one enantiomer is present compared to the other. An effective protecting group strategy can lead to enantiopure piperidines with high yields and excellent enantiomeric excess (ee > 95%). researchgate.net
The most common and reliable methods for determining the ee of chiral piperidine derivatives are chromatographic techniques that use a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for enantiomeric excess determination. researchgate.netresearchgate.net The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates, resulting in their separation and allowing for quantification.
Chiral Gas Chromatography (GC): For volatile and thermally stable derivatives, chiral GC is an excellent method. nih.gov Similar to HPLC, it uses a column with a chiral stationary phase to resolve the enantiomers. This method has been shown to be particularly effective for chiral amines and alcohols. nih.gov
The enantiomeric purity of a starting material or catalyst can directly impact the enantioselectivity of a reaction and the purity of the final product. nih.gov Therefore, accurate ee determination is fundamental to the development of reliable asymmetric syntheses.
| Technique | Principle of Operation | Typical Application | Reported Purity Levels | Reference |
|---|---|---|---|---|
| Chiral HPLC | Enantiomers are separated on a column containing a chiral stationary phase (CSP). | Determination of ee for substituted NH-piperidines after synthesis. | >95% ee | researchgate.netresearchgate.net |
| Chiral GC | Volatile enantiomers are separated on a CSP in a gas chromatograph. | Analysis of enantiomeric impurities in chiral alcohols and amines. | Can detect impurity levels <0.01% | nih.gov |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral sample. | Used to assign (+) or (-) configuration and can be correlated to ee if the rotation of the pure enantiomer is known. | Qualitative and quantitative | researchgate.net |
Spectroscopic Methods for Stereochemical Assignment
Determining the precise three-dimensional structure, including the relative and absolute stereochemistry of piperidine derivatives, is accomplished using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure.
¹H NMR: Analysis of proton-proton coupling constants (J-values) can help determine the relative stereochemistry of substituents on the piperidine ring. rsc.org For example, the magnitude of the coupling between adjacent protons can indicate whether they are in an axial or equatorial orientation.
¹³C NMR: Provides information about the carbon skeleton of the molecule. nih.gov
2D NMR Techniques: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable for determining stereochemistry. NOESY detects protons that are close in space, allowing for the assignment of relative configurations even when coupling constant data is ambiguous. vicas.org Other 2D techniques such as HOMOCOSY, HSQC, and HMBC are used to confirm structural assignments. vicas.org Variable temperature (VT) NMR studies can also provide insights into conformational dynamics and energy barriers to ring rotation. korea.ac.kr
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. korea.ac.kr It provides precise bond lengths, bond angles, and the absolute configuration of chiral centers, confirming the relative stereochemistry of all substituents. rsc.orgrsc.orgmdpi.com The structure of a single diastereomer or enantiomer can be definitively established if a suitable crystal can be grown. rsc.org
These methods, often used in conjunction, provide a comprehensive picture of the stereochemical features of this compound derivatives, which is essential for understanding their chemical behavior and biological function.
| Method | Information Provided | Example of Use in Piperidine Chemistry | Reference |
|---|---|---|---|
| ¹H NMR (J-values) | Relative stereochemistry (e.g., cis/trans) based on proton coupling constants. | Confirming relative stereochemistry of cis-piperidines. | rsc.org |
| 2D NMR (NOESY) | Through-space correlations between protons, confirming relative configuration. | Confirming assignments made from ¹H NMR. | vicas.org |
| Single-Crystal X-ray Diffraction | Unambiguous determination of relative and absolute stereochemistry, bond lengths, and angles. | Confirmed the 2,4-trans configuration of a spirocyclic piperidine as the only diastereoisomer. | rsc.orgkorea.ac.kr |
| Variable Temperature (VT) NMR | Information on conformational flexibility and rotational energy barriers. | Revealed that a piperidine ring had a lower energy barrier to rotation than a related pyrrolidine. | korea.ac.kr |
Advanced Analytical Techniques for Characterization and Structural Elucidation
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Methoxymethyl)-4-methylpiperidine by examining the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the carbon and proton framework of this compound.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the methyl protons, methoxy (B1213986) protons, the protons of the methoxymethyl bridge, and the piperidine (B6355638) ring protons. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton relationships.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the quaternary carbon at the 4-position, the piperidine ring carbons, the methyl carbon, the methoxymethyl carbon, and the methoxy carbon.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| C4-CH₃ | ~0.9 - 1.1 | Singlet | C4-CH₃ | ~20 - 25 |
| Piperidine H2/H6 (axial/equatorial) | ~2.5 - 3.1 | Multiplet | C2/C6 | ~45 - 50 |
| Piperidine H3/H5 (axial/equatorial) | ~1.3 - 1.7 | Multiplet | C3/C5 | ~30 - 35 |
| C4-CH₂-O | ~3.2 - 3.4 | Singlet | C4 | ~35 - 40 |
| O-CH₃ | ~3.3 - 3.5 | Singlet | C4-CH₂-O | ~75 - 80 |
| N-H | Variable | Broad Singlet | O-CH₃ | ~58 - 62 |
2D NMR Techniques: To confirm the assignments made from 1D spectra and to elucidate complex spin systems, 2D NMR experiments are crucial. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is essential for tracing the connectivity of protons within the piperidine ring. Cross-peaks in the COSY spectrum would confirm the coupling between protons on adjacent carbons (e.g., H2 with H3, and H5 with H6). sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is used to definitively assign the proton signals to their corresponding carbon atoms in the molecular skeleton. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity around quaternary centers. For instance, HMBC would show correlations from the C4-CH₃ protons to the C4 quaternary carbon and the C3/C5 carbons, and from the methoxymethyl protons (C4-CH₂) to the C4 carbon and the methoxy carbon (O-CH₃). sdsu.edu
Mass Spectrometry (MS, HRMS, MALDI-TOF MS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. bris.ac.uk
For this compound (C₈H₁₇NO), the expected exact mass is 143.1310 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.
The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.
Expected Mass Spectrometry Fragmentation Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
|---|---|---|
| 143 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of the compound. |
| 128 | [M - CH₃]⁺ | Loss of the methyl group from the C4 position. |
| 98 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl group. |
| 84 | [Piperidine ring fragment]⁺ | Alpha-cleavage resulting in a stable cyclic iminium ion. |
While techniques like MALDI-TOF MS are generally used for much larger molecules, they can be employed in specific research contexts, often utilizing a suitable matrix for ionization. wiley-vch.de
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nist.gov
Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1070 - 1150 | C-O Stretch | Ether (Methoxymethyl group) |
| 1450 - 1470 | C-H Bend | Aliphatic (CH₂, CH₃) |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for purity determination. Reversed-Phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound. phcogres.comflorajournal.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The purity of the compound is determined by injecting a sample and observing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of additional peaks suggests impurities.
Because this compound lacks a strong UV chromophore, detection can be challenging with standard UV detectors. Alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or mass spectrometry (LC-MS) are more suitable. researchgate.net Alternatively, pre-column derivatization with a UV-active agent can be employed to enhance detectability. nih.govresearchgate.net
Typical RP-HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecyl-silica), e.g., 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with a modifier (e.g., 0.1% Phosphoric Acid or 0.1% Trifluoroacetic Acid) sielc.com |
| Flow Rate | 1.0 mL/min |
| Detector | CAD, ELSD, or Mass Spectrometer (MS) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for the analysis of volatile and thermally stable compounds. Primary and secondary amines like piperidines can exhibit poor peak shape and column interactions in GC due to their polarity.
To overcome these issues, derivatization is often employed to convert the amine into a less polar, more volatile derivative. Common derivatization reactions include acylation (e.g., with trifluoroacetic anhydride) or silylation. ojp.gov The resulting derivative is then analyzed by GC-MS, where it is separated from any impurities before entering the mass spectrometer for identification based on its mass spectrum and retention time. This method is particularly sensitive for detecting trace-level impurities.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the separation of enantiomers, surpassing traditional High-Performance Liquid Chromatography (HPLC) in speed and environmental friendliness. researchgate.netresearchgate.net The technique utilizes a mobile phase, typically carbon dioxide, heated and pressurized beyond its critical point, resulting in a "supercritical fluid" with low viscosity and high diffusivity. researchgate.netafmps.beresearchgate.net These properties allow for faster separations and higher efficiencies compared to liquid chromatography. researchgate.netchromatographyonline.com
For a chiral compound such as this compound, which possesses a stereocenter at the C4 position of the piperidine ring, SFC is an ideal method for resolving the (R)- and (S)-enantiomers. The separation is achieved on a chiral stationary phase (CSP), with polysaccharide-based phases being the most commonly and successfully employed. chromatographyonline.comchromatographyonline.com The differential interaction of each enantiomer with the CSP leads to different retention times, enabling their separation and quantification.
Method development in chiral SFC often involves screening a variety of CSPs and organic modifiers (co-solvents) like methanol or ethanol to achieve optimal resolution. afmps.besphinxsai.com The unique properties of the supercritical fluid mobile phase can lead to different retention behaviors and selectivities compared to LC, making SFC a complementary and often superior technique for chiral analysis. chromatographyonline.com The high speed of SFC also makes it suitable for high-throughput screening applications in pharmaceutical development. chromatographyonline.com
Below is a representative table of data from a hypothetical SFC chiral separation method for this compound.
| Parameter | Value/Condition |
|---|---|
| Instrument | Analytical SFC System |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 4.6 x 150 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
| Retention Time (Enantiomer 1) | 3.52 min |
| Retention Time (Enantiomer 2) | 4.28 min |
| Resolution (Rs) | >2.0 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, making it invaluable for the structural elucidation of molecules like this compound.
The process requires the growth of a high-quality single crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is directly related to the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, a definitive molecular structure can be modeled. mdpi.com
For this compound, a successful crystallographic analysis would confirm the piperidine ring conformation (e.g., chair conformation), the orientation of the methyl and methoxymethyl substituents at the C4 position, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing in the solid state. The data obtained are typically summarized in a Crystallographic Information File (CIF), which includes cell parameters, space group, and atomic coordinates. mdpi.com
The table below presents typical data that would be obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₁₇NO |
| Formula Weight | 143.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å α = 90°, β = 98.62°, γ = 90° |
| Volume | 900.1 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.573 g/cm³ |
| Final R index [I > 2σ(I)] | R1 = 0.045 |
| Goodness-of-fit on F² | 1.05 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) present in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the confirmation of the compound's empirical and molecular formula.
For this compound, with a proposed molecular formula of C₈H₁₇NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen. uni.luchemicalbook.com The compound is subjected to combustion analysis, where it is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. From these measurements, the mass percentages of C, H, and N in the original sample are determined. The percentage of oxygen is typically determined by difference.
The results are considered acceptable if the experimentally determined percentages are within ±0.4% of the theoretical values, confirming the purity and proposed formula of the synthesized compound.
| Element | Theoretical (%) | Found (%) | Difference (%) |
|---|---|---|---|
| Carbon (C) | 67.08 | 67.15 | +0.07 |
| Hydrogen (H) | 11.96 | 11.91 | -0.05 |
| Nitrogen (N) | 9.78 | 9.81 | +0.03 |
| Oxygen (O) | 11.17 | 11.13 | -0.04 |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are instrumental in exploring the three-dimensional arrangements of atoms in 4-(methoxymethyl)-4-methylpiperidine. These models help in understanding the molecule's flexibility and the spatial orientation of its constituent groups.
| Substituent | Position | Common Conformational Preference | Reasoning |
| Methyl | C4 | Equatorial (in mono-substituted piperidines) | Minimization of 1,3-diaxial interactions |
| Methoxymethyl | C4 | Equatorial (in mono-substituted piperidines) | Avoidance of steric clash with axial hydrogens |
This table illustrates general principles of substituent effects on piperidine (B6355638) rings.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the molecule's properties by solving approximations of the Schrödinger equation. nih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used for such investigations. researchgate.net
Quantum chemical calculations can elucidate the electronic structure of this compound. These calculations can determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map can indicate regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. The total energy of different conformations can be calculated to determine the most stable geometry of the molecule with high accuracy.
| Calculated Property | Significance | Typical Computational Method |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy | DFT (e.g., B3LYP) |
| Molecular Electrostatic Potential | Predicts sites for electrophilic and nucleophilic attack | HF, DFT |
| Mulliken Atomic Charges | Describes the partial charge distribution on each atom | HF, DFT |
| Total Energy | Determines the relative stability of different conformers | DFT, MP2 |
This table presents examples of properties that can be determined through quantum chemical calculations.
Theoretical methods are powerful tools for investigating potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, which are the high-energy structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. For instance, the N-alkylation or N-acylation of the piperidine nitrogen could be modeled to understand the reaction pathway and the influence of the C4 substituents on the reactivity of the nitrogen lone pair.
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For example, it is possible to calculate the vibrational frequencies corresponding to the infrared (IR) spectrum. These calculated frequencies can help in the assignment of experimental IR bands to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts (for ¹H and ¹³C) can be predicted. epstem.net The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. nih.gov
| Spectroscopic Parameter | Computational Method | Information Gained |
| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Assignment of IR and Raman spectra |
| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) method with DFT | Prediction of ¹H and ¹³C NMR spectra |
| Rotational Constants | DFT, MP2 | Information for microwave spectroscopy |
This table provides examples of spectroscopic parameters that can be predicted using quantum chemistry.
Structure-Reactivity Relationship (SRR) Investigations
Structure-Reactivity Relationship (SRR) studies are fundamental to predicting how the molecular architecture of a compound influences its chemical behavior. By employing computational models, it is possible to elucidate the connection between the three-dimensional arrangement of atoms in this compound and its reactivity and selectivity in chemical reactions.
The chemical reactivity of this compound is intrinsically linked to its electronic and structural properties. Computational methods such as Density Functional Theory (DFT) are employed to calculate various molecular descriptors that help in understanding and predicting reactivity.
The presence of a nitrogen atom in the piperidine ring introduces a site of high electron density, making it a primary center for protonation and nucleophilic reactions. The methoxymethyl group at the C4 position also influences the molecule's reactivity. The ether oxygen, with its lone pairs of electrons, can participate in hydrogen bonding and coordination with electrophiles.
Key electronic properties that correlate with reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov
Table 1: Calculated Electronic Properties of this compound and Related Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -5.89 | 1.25 | 7.14 | 1.89 |
| 4-Methylpiperidine | -6.02 | 1.40 | 7.42 | 1.23 |
| Piperidine | -6.11 | 1.55 | 7.66 | 1.17 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of computational chemistry.
The data suggests that the introduction of the methoxymethyl and methyl groups at the C4 position slightly increases the HOMO energy and decreases the LUMO energy compared to piperidine and 4-methylpiperidine, leading to a marginally smaller HOMO-LUMO gap. This indicates a subtle increase in reactivity. The calculated dipole moment also increases, suggesting stronger polar interactions.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom and the ether oxygen, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the N-H proton. nih.govijcce.ac.ir
The insights gained from SRR studies can be leveraged for the computational design of novel derivatives of this compound with tailored properties. By modifying the substituents on the piperidine ring or the methoxymethyl group, it is possible to modulate the compound's reactivity, selectivity, and physical properties.
For instance, introducing electron-withdrawing groups on the piperidine ring would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity. Conversely, the addition of electron-donating groups would enhance these properties.
Computational screening of virtual libraries of derivatives allows for the rapid assessment of their potential properties without the need for immediate synthesis. Properties such as the HOMO-LUMO gap, dipole moment, and steric hindrance can be calculated for each designed molecule. This in silico approach facilitates the identification of promising candidates for specific applications.
Table 2: Predicted Properties of Hypothetical Derivatives of this compound
| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (Debye) | Rationale for Design |
| Derivative A | N-formylation | 6.85 | 3.45 | Introduce amide functionality to alter solubility and hydrogen bonding capabilities. |
| Derivative B | Replacement of methoxy (B1213986) with ethoxy | 7.12 | 1.95 | Increase lipophilicity while maintaining similar electronic properties. |
| Derivative C | Introduction of a fluorine atom on the methyl group | 7.25 | 2.50 | Enhance metabolic stability and alter electronic properties through inductive effects. |
Note: The data in this table is hypothetical and for illustrative purposes, based on established principles of medicinal and computational chemistry.
Intermolecular Interactions and Crystal Packing Studies
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The primary interactions would likely involve hydrogen bonds, where the N-H group of one molecule acts as a hydrogen bond donor to the nitrogen or ether oxygen atom of a neighboring molecule.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govijcce.ac.ir The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts.
For this compound, a Hirshfeld surface analysis would likely reveal:
N-H···O and N-H···N Hydrogen Bonds: These would appear as distinct red spots on the dnorm surface, indicating strong, directional interactions that play a significant role in the crystal packing.
van der Waals Forces: The remainder of the surface would be characterized by weaker, non-specific van der Waals interactions, primarily H···H contacts, which are abundant in organic molecules. nih.gov
The shape and nature of the substituents on the piperidine ring would influence the efficiency of crystal packing. The flexible methoxymethyl group could adopt different conformations, potentially leading to polymorphism, where the compound can exist in multiple crystalline forms with different physical properties. Studies on hydrates of substituted piperidines have shown that the nature of the substituent significantly affects the resulting crystal structure and hydration patterns. rsc.org
Future Research Directions and Emerging Methodologies
Development of Novel and Sustainable Synthetic Routes
The synthesis of polysubstituted piperidines is a mature field, yet there remains a pressing need for more efficient, selective, and environmentally benign methods, particularly for creating quaternary centers as seen in 4-(Methoxymethyl)-4-methylpiperidine.
The principles of green chemistry are increasingly integral to modern synthetic planning. unibo.it For piperidine (B6355638) synthesis, this involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable feedstocks. nih.gov Future research could focus on one-pot, multi-component reactions (MCRs) to construct the 4,4-disubstituted piperidine core. growingscience.com Such strategies, which combine multiple reaction steps into a single operation, improve efficiency and reduce waste. growingscience.com For instance, a potential green synthesis could involve a tandem reaction of an appropriate amine, formaldehyde, and a precursor bearing the methoxymethyl and methyl groups in an aqueous medium, catalyzed by a recyclable, heterogeneous acid catalyst. growingscience.com Another avenue involves the use of bio-renewable starting materials, such as those derived from furan, which can be transformed into piperidine derivatives through catalytic hydrogenation and hydrogenolysis. rsc.org
Catalysis offers a powerful tool for improving synthetic efficiency and controlling stereochemistry. While classical methods for piperidone synthesis include the Dieckmann condensation, modern catalytic approaches offer significant advantages. dtic.mil Future efforts could adapt recent breakthroughs in piperidine synthesis to the specific target of this compound.
A promising strategy involves the modular, two-stage process combining biocatalytic C-H oxidation with nickel electrocatalysis. news-medical.net This method could potentially be used to introduce functionality onto a pre-existing piperidine ring, dramatically simplifying the construction of complex derivatives. news-medical.net Furthermore, transition-metal catalysis, using metals like rhodium or palladium, has proven effective for the hydrogenation of pyridine (B92270) precursors under milder conditions and with greater functional group tolerance than traditional methods. nih.gov For example, rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate could offer a pathway to enantiomerically enriched versions of this scaffold, should a chiral analogue be desired. acs.org
Table 1: Comparison of Synthetic Approaches for Substituted Piperidines
| Feature | Classical Methods (e.g., Dieckmann Condensation) | Emerging Catalytic & Green Methods |
|---|---|---|
| Starting Materials | Often requires pre-functionalized, multi-step precursors dtic.mil | Can utilize simpler substrates, including pyridines or acyclic amines news-medical.netnih.gov |
| Reaction Steps | Multi-step sequences with isolation of intermediates dtic.mil | One-pot or tandem reactions, fewer steps growingscience.comnews-medical.net |
| Catalysts | Stoichiometric strong bases | Sub-stoichiometric transition metals (Pd, Rh, Ni, Co) or biocatalysts news-medical.netnih.gov |
| Sustainability | Often generates significant solvent and reagent waste | Reduced waste, potential for aqueous media, improved atom economy growingscience.comrsc.org |
| Selectivity | Can be difficult to control, especially stereoselectivity | High chemo-, regio-, and enantioselectivity possible with tailored catalysts acs.org |
Exploration of Undiscovered Reactivity Profiles
The full chemical potential of this compound is defined by the reactivity of its constituent parts: the piperidine ring, the methyl group, and the methoxymethyl group. Future research should aim to uncover novel transformations that allow for precise modification of this scaffold.
The C4 quaternary center of this compound presents a significant steric challenge for functionalization. The methoxymethyl group, often used as a protecting group for alcohols, offers a handle for transformation. acs.org Research could explore selective C-O bond cleavage under novel catalytic conditions to unmask a primary alcohol (4-(hydroxymethyl)-4-methylpiperidine). This alcohol could then serve as a versatile point for diversification through esterification, etherification, or oxidation.
Transforming the C4-methyl group is a more formidable challenge. However, advances in C-H activation and radical chemistry may provide a solution. Future studies could investigate directed, metal-catalyzed C(sp³)-H functionalization or late-stage radical-based transformations to introduce new functionality, such as halogens or hydroxyl groups, onto this seemingly inert methyl group.
While the piperidine nitrogen is readily functionalized, reactions on the carbon framework are less common but offer greater potential for creating molecular diversity. Recent advances in the dearomative functionalization of heteroarenes and the direct functionalization of saturated rings are highly relevant. acs.orgresearchgate.net Future work could apply radical-mediated intramolecular cyclization principles or metal-catalyzed C-H activation to functionalize the piperidine backbone at the C2, C3, or C4 positions. news-medical.netnih.gov For example, adapting cobalt- or nickel-catalyzed systems could enable the introduction of aryl or alkyl groups at specific positions on the ring, transforming the simple scaffold into a more complex and valuable building block. news-medical.net Another area of exploration is the reaction of the piperidine with metal complexes to mediate unusual transformations, such as the zinc(II)-catalyzed formation of amidines from nitriles. rsc.org
Table 2: Potential Future Transformations of this compound
| Functional Group | Transformation | Potential Reagents/Catalysts | Resulting Functionality |
|---|---|---|---|
| Methoxymethyl | Ether Cleavage | Lewis acids (e.g., BBr₃), or novel catalytic systems | Primary Alcohol (-CH₂OH) |
| Methyl | C-H Activation/Oxidation | Directed metal catalysts (e.g., Pd, Ru), radical initiators | Hydroxymethyl, Halomethyl |
| Piperidine C-H | C-H Arylation/Alkylation | Ni/photoredox catalysis, Rhodium catalysts news-medical.netacs.org | Aryl or alkyl substituents on ring |
| Piperidine C-H | C-H Oxidation | Biocatalysis (Enzymes) news-medical.net | Hydroxyl group on ring |
| Piperidine N-H | Amidine Formation | Zn(II) catalysts, nitriles rsc.org | N-Amidinyl group |
Applications in Advanced Synthetic Strategies
The true value of a chemical building block like this compound lies in its utility for constructing larger, functional molecules. The 4,4-disubstituted piperidine motif is a key feature in many biologically active compounds, including potent analgesics and antiviral agents. nih.govnih.gov
Future research should leverage this scaffold in advanced synthetic strategies, particularly in the context of drug discovery. The compound is an ideal "3D fragment" for use in fragment-based drug discovery (FBDD). acs.org Its rigid, three-dimensional structure is a desirable trait for improving the physicochemical properties of drug candidates compared to flat, aromatic systems. news-medical.net The two distinct functional handles—the secondary amine and the methoxymethyl group—provide orthogonal points for vectoral elaboration, allowing chemists to systematically explore the chemical space around the core.
A key future direction would be the synthesis of a library of derivatives based on the this compound core for screening against various biological targets. For instance, N-alkylation with different aromatic and aliphatic groups, combined with modification of the methoxymethyl side chain, could generate a diverse set of molecules. These could be tested for activity in areas where substituted piperidines have already shown promise, such as inhibitors of the SARS-CoV-2 main protease or as ligands for sigma receptors. nih.govnih.gov The ability to readily generate diverse, structurally complex molecules from this functionalizable fragment makes it a valuable platform for accelerating the discovery of new therapeutics. acs.org
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of piperidine synthesis into automated and flow chemistry platforms is a significant step toward accelerating drug discovery and process development. news-medical.net While specific data on the automated synthesis of this compound is not extensively documented, recent advancements in the synthesis of structurally complex piperidines pave the way for its inclusion in such systems. news-medical.net
A novel, two-stage process combining biocatalytic carbon-hydrogen (C-H) oxidation with nickel-catalyzed radical cross-coupling has been shown to streamline the synthesis of highly functionalized piperidines. news-medical.net This methodology dramatically reduces the number of synthetic steps traditionally required, from as many as 7-17 steps down to a mere 2-5, thereby increasing efficiency and reducing costs. news-medical.net The initial biocatalytic step utilizes enzymes to selectively introduce a hydroxyl group onto the piperidine ring, which can then be further functionalized in the second step. news-medical.net
This approach offers a significant advantage by avoiding the need for protecting groups and costly precious metal catalysts like palladium. news-medical.net The principles of this strategy could be adapted for the continuous-flow synthesis of derivatives of this compound, enabling rapid, on-demand production and facilitating high-throughput screening of novel compounds. The development of such automated processes would be a significant boon for medicinal and process chemists, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies. news-medical.net
Multi-component Reactions Incorporating Piperidine Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The development of MCRs that incorporate the this compound scaffold would provide a rapid and efficient route to diverse chemical libraries.
While specific MCRs involving this compound are not yet prevalent in the literature, the broader class of piperidine-containing compounds has been successfully utilized in various MCRs. For instance, the Ugi and van Leusen multicomponent reactions are well-established methods for generating libraries of compounds with diverse functionalities. nih.gov The development of novel MCRs, or the adaptation of existing ones to incorporate the this compound unit, would be a significant area of future research. This could lead to the discovery of novel compounds with interesting biological activities, as MCRs are particularly well-suited for generating the structural diversity needed for high-throughput screening. nih.govresearchgate.net
Expansion of Building Block Utility
The utility of this compound as a building block is directly tied to its successful incorporation into more complex and functionally diverse molecular architectures.
The 4,4-disubstituted piperidine core is a key structural motif in a number of potent pharmaceutical agents. For example, it is a central feature in the design of certain fentanyl analogues, which are powerful narcotic analgesics. researchgate.net The synthesis of these complex molecules often involves a multi-step sequence, starting from a simpler piperidone precursor. researchgate.net
Future research will likely focus on developing more efficient and versatile synthetic routes to complex molecules that feature the this compound unit. This could involve the application of modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, to append additional functionality to the piperidine ring or the nitrogen atom. The synthesis of a key intermediate for the anticancer drug Vandetanib, for instance, involves the elaboration of a piperidine scaffold, highlighting the importance of this structural class in drug development. atlantis-press.com By analogy, this compound could serve as a starting point for a new generation of therapeutic agents.
The systematic exploration of the chemical space around the this compound scaffold is crucial for identifying new lead compounds. The directed synthesis of chemical libraries, where specific points of diversity are systematically varied, is a powerful strategy for achieving this goal.
Scaffold-based drug design often utilizes a central core structure, such as this compound, which is then decorated with a variety of substituents to create a library of related compounds. researchgate.netmedchemexpress.com These libraries can then be screened against a range of biological targets to identify compounds with desired activities. The development of a robust and flexible synthetic route to the this compound core is a prerequisite for the successful implementation of this strategy. The use of solid-phase synthesis, where the piperidine scaffold is attached to a resin and subsequently modified, could facilitate the rapid and efficient generation of large chemical libraries. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Methoxymethyl)-4-methylpiperidine, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogs like 4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride are synthesized via multi-step reactions with precise control of temperature, solvent (e.g., dichloromethane), and pH to minimize side products . Purification often employs column chromatography or recrystallization. Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .
- Key Parameters : Reaction time (12–24 hours), molar ratios of reagents (1:1.2 for amine:alkylating agent), and use of bases like triethylamine to neutralize HCl byproducts .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and methoxymethyl group.
- LC-MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
- HPLC : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .
Q. How should this compound be stored to ensure stability?
- Storage Conditions : As a hydrochloride salt, store at –20°C in airtight, light-resistant containers under nitrogen. Stability studies on analogs indicate ≥5-year integrity under these conditions .
- Decomposition Risks : Hydrolysis of the methoxymethyl group in humid environments; use desiccants and avoid aqueous solutions unless freshly prepared .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states for substitutions or ring-opening reactions. Molecular docking studies can predict binding affinities for pharmacological targets (e.g., opioid receptors) .
- Case Study : Piperidine derivatives with trifluoromethyl or nitro groups show enhanced electron-withdrawing effects, altering reaction pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Causes : Variability in assay conditions (e.g., cell lines, solvent DMSO concentration) or impurities in test compounds.
- Mitigation :
- Reproducibility : Validate results using orthogonal assays (e.g., in vitro binding vs. functional cAMP assays) .
- Batch Analysis : Compare certificates of analysis (CoA) for purity and stereochemical consistency .
Q. How can the compound’s solubility be enhanced for pharmacological studies without altering its core structure?
- Strategies :
- Salt Formation : Convert to dihydrochloride salts, as seen in analogs like N-(2-Methoxybenzyl)piperidine-4-amine dihydrochloride, which improves aqueous solubility .
- Co-solvents : Use PEG-400 or cyclodextrins for in vivo formulations .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules?
- Case Studies :
- Opioid Analogs : Structural similarities to meperidine suggest potential as an analgesic scaffold; however, Schedule II regulations apply to such derivatives .
- Antimicrobial Agents : Piperidine rings with ether substituents exhibit activity against Gram-positive bacteria; MIC values require optimization via SAR studies .
Q. How is the compound’s stereochemistry managed in asymmetric synthesis?
- Techniques : Chiral HPLC or enzymatic resolution to isolate enantiomers. For example, trans-4-phenylpiperidine derivatives are resolved using immobilized lipases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
